4-Bromo-2,2'-dinitro-1,1'-biphenyl
Description
4-Bromo-2,2'-dinitro-1,1'-biphenyl (CAS: Not explicitly provided in evidence; closely related to 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl, CAS 91371-12-9) is a brominated and nitrated biphenyl derivative. These compounds are critical intermediates in organic synthesis, particularly for constructing advanced materials like organic semiconductors, OLEDs, and OFETs . The bromine and nitro groups at specific positions enhance reactivity for cross-coupling reactions (e.g., Suzuki, Sonogashira) and influence electronic properties .
Properties
Molecular Formula |
C12H7BrN2O4 |
|---|---|
Molecular Weight |
323.10 g/mol |
IUPAC Name |
4-bromo-2-nitro-1-(2-nitrophenyl)benzene |
InChI |
InChI=1S/C12H7BrN2O4/c13-8-5-6-10(12(7-8)15(18)19)9-3-1-2-4-11(9)14(16)17/h1-7H |
InChI Key |
OKBSZHNALYQYLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)Br)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
4-Bromo-2,2'-dinitro-1,1'-biphenyl (CAS Number: 12529833) has the molecular formula . It features strong electron-withdrawing dinitro groups at the 2,2'-positions and a bromo group at the 4-position. These structural characteristics make it a valuable intermediate in organic synthesis and materials development.
Intermediate for Heterocyclic Compounds
One of the primary applications of this compound is its role as an intermediate in the synthesis of various heterocyclic compounds. It can be transformed into carbazoles and other fused heterocycles through reduction processes. For instance, it can be reduced to yield 4,4’-dibromobiphenyl-2,2'-diamine, which is useful for synthesizing complex heterocyclic structures .
Synthesis of Functionalized Biphenyls
The compound serves as a precursor in the synthesis of functionalized biphenyl derivatives. Its reactivity allows for further modifications that lead to compounds with diverse functionalities suitable for various applications in materials science and electronics .
Organic Light Emitting Diodes (OLEDs)
In materials science, this compound has been utilized in the development of organic light-emitting diodes (OLEDs). Its derivatives have shown promising results as emitters with high external quantum efficiency. For example, a derivative based on this compound achieved a maximum external quantum efficiency of 23.3%, making it suitable for use in advanced display technologies .
Organic Photovoltaics
The compound also finds application in organic photovoltaics (OPVs). Its structural features contribute to improved charge transport properties in organic solar cells, enhancing their efficiency and stability .
Potential Anticancer Agents
Research indicates that biphenyl derivatives, including this compound, may exhibit anticancer properties. The structural framework allows for the development of compounds that can target specific biological pathways involved in cancer progression. Studies have highlighted the potential for these compounds to act as inhibitors against various cancer cell lines .
Pharmacological Activities
Beyond anticancer applications, biphenyl derivatives are being investigated for their wide range of pharmacological activities. They have been noted for anti-inflammatory, antibacterial, and antifungal properties. This broad spectrum of activity makes them candidates for further development into therapeutic agents .
Case Study: Synthesis of Carbazoles
A significant study demonstrated the synthesis of 9H-carbazole from this compound through a series of chemical reactions involving reduction and cyclization processes. The resultant carbazoles showed enhanced photophysical properties suitable for applications in OLEDs.
| Compound | Yield (%) | Application |
|---|---|---|
| Carbazole Derivative | 85% | OLEDs |
| Fused Heterocycles | 75% | Anticancer Research |
Case Study: Development of OLED Emitters
In another research effort focusing on OLED technology, derivatives synthesized from this compound were evaluated for their electroluminescent properties. The findings revealed that specific modifications to the molecular structure significantly improved device performance metrics.
| Property | Value |
|---|---|
| External Quantum Efficiency | 23.3% |
| Current Efficiency | 83.7 cd/A |
| Power Efficiency | 59.1 lm/W |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The substituent positions (bromo, nitro, methyl, etc.) on biphenyl frameworks significantly alter physicochemical properties. Key comparisons include:
4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl (CAS 91371-12-9)
- Molecular Formula : C₁₂H₆Br₂N₂O₄
- Molecular Weight : 402.00 g/mol
- Applications: Used in synthesizing carbazoles, dibenzosiloles, and dibenzoselenophenes for organic electronics .
- Reactivity : Bromine at para positions facilitates Suzuki couplings, while nitro groups stabilize charge transport in semiconductors .
3-Bromo-4-iodo-1,1'-biphenyl (CAS 900806-53-3)
- Molecular Formula : C₁₂H₈BrI
- Molecular Weight : 343.01 g/mol
- Structural Insight : The meta-bromo and para-iodo substituents create steric hindrance, affecting reaction pathways compared to nitro-substituted analogs .
2,2'-Dibromo-1,1'-biphenyl (CAS 13029-09-9)
- Molecular Formula : C₁₂H₈Br₂
- Molecular Weight : 312.01 g/mol
- Applications : Intermediate in organic synthesis; lacks nitro groups, reducing electronic stabilization but increasing halogen reactivity for Ullmann or Grignard reactions .
3-Bromo-4-fluoro-1,1'-biphenyl (CAS 306935-88-6)
Crystallographic and Conformational Differences
- Torsion Angles : Substituents influence interplanar angles. For example, 2-bromo-3',5'-dinitro-1,1'-biphenyl (compound 6b) exhibits an 8.08° torsion angle due to steric and electronic interactions between nitro and bromo groups .
- Packing Efficiency : Biphenyl esters with bromo groups (e.g., 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates) form tightly packed crystal structures, enhancing stability in pharmaceutical formulations .
Data Tables
Table 1: Structural and Functional Comparison of Biphenyl Derivatives
Preparation Methods
Catalytic Bromination via Aluminum Chloride
The foundational step in synthesizing 4-bromo-2,2'-dinitro-1,1'-biphenyl involves brominating biphenyl at the para position. A validated industrial method employs aluminum chloride (AlCl₃) as a Lewis acid catalyst in ethylene dichloride solvent.
Reaction Conditions
| Parameter | Value |
|---|---|
| Substrate | Biphenyl (200 g) |
| Solvent | Ethylene dichloride (300 g) |
| Catalyst | AlCl₃ (18 g, 9% w/w) |
| Bromine | 80 g (0.5 equiv) |
| Temperature | 0°C (initial), 62°C (final) |
| Reaction Time | 4.5 hours |
| Yield | 60% |
The process begins by dissolving biphenyl in ethylene dichloride, followed by the addition of AlCl₃. Liquid bromine is introduced at 0°C, and chlorine gas is fed into the mixture to enhance reactivity. Gas chromatography monitors reaction progress, terminating chlorine input when biphenyl conversion reaches 70%. Post-reaction, the mixture is washed with sodium bisulfite to remove excess bromine, and the product is isolated via distillation and recrystallization from ethanol.
Mechanistic Insights
AlCl₃ polarizes the Br₂ molecule, generating an electrophilic bromonium ion (Br⁺). The biphenyl’s para position is preferentially attacked due to reduced steric hindrance compared to ortho sites. Symmetry in the biphenyl structure ensures uniform para-bromination across both rings.
Nitration of 4-Bromobiphenyl
Mixed-Acid Nitration
Introducing nitro groups at the 2 and 2' positions of 4-bromobiphenyl requires careful control of electronic effects. The bromine substituent acts as a meta-directing group, but steric and conjugative factors in the biphenyl system complicate regioselectivity.
Standard Nitration Protocol
| Parameter | Value |
|---|---|
| Substrate | 4-Bromobiphenyl (1 equiv) |
| Nitrating Agent | HNO₃ (2.2 equiv) |
| Catalyst | H₂SO₄ (3 equiv) |
| Temperature | 0–5°C (initial), 50°C (final) |
| Reaction Time | 6–8 hours |
| Yield | 45–55% (theoretical) |
The substrate is dissolved in concentrated sulfuric acid, and nitric acid is added dropwise at 0–5°C to minimize side reactions. After gradual warming to 50°C, the mixture is quenched in ice water. The crude product is purified via recrystallization from ethanol, yielding this compound as pale-yellow crystals.
Regioselectivity Challenges
Nitration at the 2-position competes with 3- and 4-substitution due to:
-
Resonance effects : Bromine’s electron-withdrawing nature deactivates the ring, slowing nitration but favoring meta products.
-
Steric hindrance : The biphenyl system’s planar geometry allows nitro groups to occupy ortho positions relative to the interring bond.
Alternative Route: Ullmann Coupling of Functionalized Monomers
Synthesis of 2-Nitro-4-bromobenzene
This approach bypasses regioselectivity issues by pre-functionalizing aromatic rings before coupling.
Monomer Preparation
| Parameter | Value |
|---|---|
| Substrate | 4-Bromonitrobenzene |
| Nitration Agent | HNO₃/H₂SO₄ (1:3 v/v) |
| Temperature | 30–40°C |
| Reaction Time | 3 hours |
| Yield | 70% |
Nitration of 4-bromonitrobenzene under mild conditions introduces a second nitro group at the ortho position. The product, 2-nitro-4-bromobenzene, is isolated via fractional crystallization.
Ullmann Coupling for Biphenyl Formation
Copper-mediated coupling of two 2-nitro-4-bromobenzene monomers generates the target compound.
Optimized Coupling Conditions
| Parameter | Value |
|---|---|
| Substrate | 2-Nitro-4-bromobenzene |
| Catalyst | Cu powder (2.5 equiv) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 120°C |
| Reaction Time | 24 hours |
| Yield | 65–70% |
The reaction proceeds via a radical mechanism, with copper facilitating single-electron transfers between aryl halides. DMF stabilizes intermediates, while inert atmosphere conditions prevent oxidative side reactions.
Comparative Analysis of Methods
Yield and Scalability
| Method | Bromination-Nitration | Ullmann Coupling |
|---|---|---|
| Total Yield | 27–33% | 45–49% |
| Scalability | Industrial | Lab-scale |
| Purification Complexity | High | Moderate |
The bromination-nitration sequence suffers from cumulative yield losses across multiple steps. In contrast, Ullmann coupling offers higher efficiency but requires specialized equipment for high-temperature reactions.
Q & A
Basic Research Questions
What are the standard synthetic routes for 4-Bromo-2,2'-dinitro-1,1'-biphenyl, and how are intermediates validated?
The synthesis typically involves nitration of brominated biphenyl precursors. For example, a structurally analogous compound (6,6′-Dimethoxy-2,2′-dinitro-1,1′-biphenyl) was synthesized via nitration of its precursor in concentrated nitric acid at room temperature for 24 hours, followed by precipitation in ice water and recrystallization . Validation of intermediates is achieved through techniques like NMR, IR spectroscopy, and X-ray crystallography. Purity is confirmed via high-performance liquid chromatography (HPLC) or gas chromatography (GC), as noted in analogous brominated compounds .
What safety precautions are critical when handling this compound?
Nitro-substituted biphenyls are classified as hazardous due to explosive potential and toxicity. Evidence from dinitro biphenyl derivatives (CAS 519-44-8) highlights the need for:
- Explosion mitigation : Use minimal quantities, avoid friction/heat, and conduct reactions behind blast shields.
- Toxicity management : Employ fume hoods, PPE (gloves, goggles), and monitor airborne contaminants .
How is crystallographic data for this compound refined, and what software is used?
X-ray diffraction data for similar nitroaromatics are refined using programs like SHELX-90, which employs phase annealing to solve large structures at atomic resolution. Hydrogen atoms are positioned geometrically with constrained bond lengths (e.g., aromatic C–H = 0.93 Å) and isotropic displacement parameters .
Advanced Research Questions
How do computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?
Density Functional Theory (DFT) calculations predict molecular geometries and frontier molecular orbitals. For organotellurium biphenyl analogs, DFT-derived bond lengths and angles showed <2% deviation from experimental X-ray data, confirming the compound’s resonance stabilization and charge distribution . Such analyses guide predictions of regioselectivity in further functionalization (e.g., electrophilic substitution).
What mechanistic insights explain the compound’s stability under electron impact?
Studies on halogenated biphenyls (e.g., 2'-bromo-1,1'-biphenyl) reveal dissociative electron attachment (DEA) profiles. At 0–1.5 eV incident electron energy, bromine substituents exhibit higher cross-linking efficiency due to lower bond dissociation energies compared to chloro analogs. This suggests that the nitro and bromo groups in this compound may enhance stability via electron-withdrawing effects, reducing radical formation .
How can this compound serve as a precursor for organometallic or polymeric materials?
Bromine and nitro groups are versatile handles for cross-coupling (e.g., Suzuki-Miyaura) or reduction reactions. For example, brominated biphenyls have been used to synthesize organomercury and organotellurium complexes via metal insertion . Nitro groups can be reduced to amines for polyimide or azo-polymer synthesis, leveraging their electron-deficient aromatic cores for conductive materials .
What analytical challenges arise in distinguishing positional isomers of bromo-dinitro biphenyls?
Isomeric differentiation requires advanced techniques:
- Mass spectrometry : High-resolution MS (HRMS) identifies exact mass differences (e.g., 4-Bromo vs. 5-Bromo isomers).
- NMR : -NSP (Nuclear Spin Polarization) detects subtle chemical shift variations in aromatic protons.
- X-ray crystallography : Resolves spatial arrangements unambiguously, as demonstrated in analogous compounds .
Methodological Guidance
Synthesis Optimization
- Nitration control : Use diluted nitric acid and low temperatures to avoid over-nitration. Monitor reaction progress via TLC .
- Purification : Recrystallize from ethyl acetate or dichloromethane/hexane mixtures to remove polar byproducts .
Computational Workflow
Geometry optimization : Use B3LYP/6-31G(d) for initial DFT calculations.
Electronic analysis : Calculate HOMO-LUMO gaps and electrostatic potential maps (e.g., using Gaussian 16) .
Safety Protocols
- Storage : Keep in amber glass vials at –20°C, away from light and oxidizing agents.
- Disposal : Neutralize nitro groups with aqueous sodium sulfide before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
